2,4-Difluoromandelic acid
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Overview
Description
2,4-Difluoromandelic acid, with the chemical formula C8H6F2O3, is an organic compound known for its unique properties and applications. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and dichloromethane, but has limited solubility in water . This compound is widely used as an intermediate in organic synthesis, particularly in the synthesis of pesticides, drugs, and polymer materials .
Mechanism of Action
Target of Action
The primary targets of 2,4-Difluoromandelic acid are currently unknown. The compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or other biomolecules in a way that affects their function or structure
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Pharmacokinetics
The compound has a molecular weight of 188.13 , which may influence its bioavailability and pharmacokinetic properties
Result of Action
Given its use in proteomics research , it may have effects on protein function or structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluoromandelic acid can be synthesized through the fluorination reaction of hydroquinone. The process involves two main steps:
Fluorination of Hydroquinone: Hydroquinone is first fluorinated with bromine gas to obtain difluorophenol.
Further Fluorination: Difluorophenol is then further fluorinated with hydrofluoric acid to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of advanced fluorination techniques and catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoromandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,4-Difluoromandelic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Comparison with Similar Compounds
- 2,4-Difluorobenzoic acid
- 3,4-Difluoromandelic acid
- 2,4-Difluorophenylacetic acid
Comparison: 2,4-Difluoromandelic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher melting point and different solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRQFGNNRJHLNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343276 |
Source
|
Record name | 2,4-Difluoromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132741-30-1 |
Source
|
Record name | 2,4-Difluoromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 132741-30-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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